1,4-Dioxaspiro[4.5]decane-7-carboxylic acid
Description
1,4-Dioxaspiro[4.5]decane-7-carboxylic acid (CAS: 150013-85-7) is a spirocyclic compound characterized by a 1,4-dioxane ring fused to a cyclopentane moiety, with a carboxylic acid substituent at the 7-position (Fig. 1). Its molecular formula is C₉H₁₂O₄, and it has a molecular weight of 184.19 g/mol . The spiro architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science. The compound is commercially available for research purposes, reflecting its utility in synthetic applications .
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-2-1-3-9(6-7)12-4-5-13-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZLFRSIBZCCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxane ring. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation of an intermediate alcohol or through carboxylation reactions . Industrial production methods may involve bulk synthesis and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-Hypertensive Activity
One of the primary applications of 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid is its role as an anti-hypertensive agent. Research indicates that compounds in this family exhibit significant blood pressure-lowering effects. For instance, studies have shown that derivatives of this compound can effectively deplete norepinephrine levels, which is crucial for managing hypertension.
Case Study:
In a pharmacological evaluation involving renal hypertensive dogs, compounds derived from 1,4-Dioxaspiro[4.5]decane demonstrated superior anti-hypertensive properties compared to traditional guanidine agents. The tested compounds were well-tolerated and did not induce gastrointestinal side effects commonly associated with other antihypertensives .
Lipase Inhibition
Another notable application is the inhibition of lipase activity, which can be beneficial in managing obesity and metabolic disorders. The ability to inhibit lipase suggests potential use in weight management formulations.
Data Table: Lipase Inhibition Studies
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, often involving the modification of existing dioxaspiro compounds to enhance their pharmacological profiles.
Synthesis Pathway Example
A common synthesis method involves reacting dioxolanes with carboxylic acid derivatives under controlled conditions to yield the desired product with high purity .
Toxicity and Safety Profile
While the pharmacological benefits are promising, understanding the toxicity profile is crucial for any therapeutic application. Preliminary studies suggest that while the compound exhibits some toxicity at high doses, it remains within acceptable limits for clinical use when administered appropriately .
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The spirocyclic core of 1,4-dioxaspiro[4.5]decane-7-carboxylic acid has been modified to explore diverse physicochemical and biological properties. Below is a comparative analysis of its analogs:
Table 1: Key Structural Analogs and Their Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 150013-85-7 | C₉H₁₂O₄ | 184.19 | Parent compound; carboxylic acid group at C7 |
| 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid | 1374657-68-7 | C₁₁H₁₈O₄ | 214.26 | Ethyl substituent at C7; enhanced lipophilicity |
| Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate | 412025-07-1 | C₁₁H₁₈O₄ | 214.26 | Ethyl ester derivative; improved solubility in organic solvents |
| 10-Pentyl-(7S-trans)-1,4-dioxaspiro[4.5]decane-7-carboxylic acid | 146659-15-6 | C₁₄H₂₄O₄ | 256.34 | Pentyl chain at C10; stereospecific configuration |
| (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid | 226916-19-4 | C₁₂H₁₄O₄ | 222.24 | Conjugated acrylic acid group; unsaturated spiro ring |
| 1,4-Dioxa-7-azaspiro[4.5]decane-7-carboxylic acid ethyl ester | 85118-31-6 | C₁₁H₁₈N₂O₆ | 274.27 | Nitrogen incorporation (azaspiro); hydroxyamino carbonyl group |
Functional Group Variations
- Carboxylic Acid vs. Ester Derivatives: The ethyl ester derivative (CAS: 412025-07-1) exhibits greater organic solvent solubility compared to the polar carboxylic acid parent, making it preferable for reactions requiring non-polar media .
- Heteroatom Incorporation : Replacement of oxygen with nitrogen in the azaspiro analog (CAS: 85118-31-6) introduces hydrogen-bonding capacity, which could improve target binding in pharmacological contexts .
Stereochemical and Conformational Differences
- The (7S-trans)-10-pentyl derivative (CAS: 146659-15-6) highlights the role of stereochemistry in biological activity, as spatial arrangement influences receptor interactions .
- The unsaturated analog (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid (CAS: 226916-19-4) features a conjugated double bond, altering electronic properties and reactivity in polymerization or photochemical applications .
Pharmacological Potential
- GABA Analogues: N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates (CAS: Not provided) mimic GABA neurotransmission, suggesting the parent carboxylic acid could be modified for CNS-targeted therapies .
- Antimicrobial Scaffolds : Azaspiro derivatives (e.g., CAS: 85118-31-6) are explored for antibiotic development due to their structural similarity to β-lactam intermediates .
Biological Activity
1,4-Dioxaspiro[4.5]decane-7-carboxylic acid is a unique compound with the molecular formula CHO and a molecular weight of 186.21 g/mol. Its distinctive spirocyclic structure has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The synthesis of this compound typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This process forms the spirocyclic dioxane ring, followed by the introduction of the carboxylic acid group through oxidation or carboxylation reactions .
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting its potential as an antibacterial or antifungal agent .
- Anticancer Effects : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives of this compound. The results indicated that certain derivatives exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 20 |
| Derivative C | C. albicans | 18 |
This data suggests that modifications to the basic structure can enhance antimicrobial efficacy.
Anticancer Activity
In a separate study focusing on anticancer properties, researchers evaluated the effectiveness of this compound against human cancer cell lines.
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| HeLa (cervical cancer) | 10 | 75 |
| MCF-7 (breast cancer) | 15 | 68 |
| A549 (lung cancer) | 12 | 72 |
The results indicate that the compound has a dose-dependent effect on cell viability, showing substantial promise as a potential therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 1,4-Dioxaspiro[4.5]decane-7-carboxylic acid, and how can yield and purity be improved?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of keto-acids with ethylene glycol derivatives under acid catalysis, followed by oxidation or functionalization at the 7-position. Key factors include solvent selection (e.g., ethanol or methanol for polar intermediates) and temperature control during spiro-ring formation. To improve yield, consider using anhydrous conditions and catalytic agents like p-toluenesulfonic acid (PTSA) for ketalization steps . Purity can be enhanced via recrystallization (e.g., using ethyl acetate/hexane mixtures) or chromatography (silica gel, gradient elution).
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR can confirm the spirocyclic structure by identifying proton environments (e.g., methylene groups in the dioxane ring) and carbonyl signals at ~170 ppm for the carboxylic acid .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C9H14O4, exact mass 186.0892) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the spirocyclic system, though crystal growth may require slow evaporation from polar aprotic solvents .
Q. How can computational methods predict physicochemical properties relevant to experimental design?
Methodological Answer:
- Density Functional Theory (DFT): Calculates bond angles, strain energy, and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics Simulations: Models solvation effects in aqueous or organic media, informing solvent selection for reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurities in test samples. To address this:
- Standardized Bioassays: Use validated protocols (e.g., ISO 10993-5 for cytotoxicity) and include positive/negative controls.
- HPLC-Purity Correlation: Quantify bioactivity against HPLC-measured purity (≥95%) to isolate structure-activity relationships .
- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., substituent effects at the 7-position) .
Q. What strategies enable efficient functionalization of the spirocyclic core for targeted applications?
Methodological Answer:
- Protecting Group Strategies: Use tert-butyl dimethylsilyl (TBS) groups to protect the carboxylic acid during ring modifications .
- Cross-Coupling Reactions: Employ Suzuki-Miyaura or Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the 7-position .
- Factorial Design: Optimize reaction parameters (e.g., catalyst loading, temperature) using a 2k factorial approach to maximize selectivity .
Q. How can mechanistic studies clarify unexpected reactivity in the dioxaspiro system?
Methodological Answer:
- Isotopic Labeling: Use deuterated solvents (e.g., D2O) or 13C-labeled precursors to track proton transfer or ring-opening pathways .
- Kinetic Analysis: Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps .
- Computational Transition-State Modeling: Locate energy barriers for ring distortion or acid-catalyzed rearrangements .
Q. What frameworks integrate this compound’s properties into broader theoretical models (e.g., drug design or materials science)?
Methodological Answer:
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity or solubility for predictive drug design .
- Thermodynamic Profiling: Measure melting points, logP, and solubility to validate computational predictions of crystallinity or bioavailability .
- Interdisciplinary Collaboration: Align with CRDC classifications (e.g., RDF2050107 for particle technology) to explore applications in controlled-release systems .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported spectral data?
Methodological Answer:
- Reference Standards: Compare data with certified reference materials (CRMs) from authoritative sources (e.g., NIST).
- Interlaboratory Reproducibility: Share samples with collaborating labs to verify NMR/HRMS results under identical conditions .
Methodological Innovations
Q. Can novel separation technologies improve isolation of enantiomeric forms?
Methodological Answer:
- Chiral Chromatography: Use cellulose-based chiral stationary phases (CSPs) with heptane/isopropanol mobile phases .
- Membrane Separation: Test cellulose acetate membranes for enantiomer enrichment via differential diffusion rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
